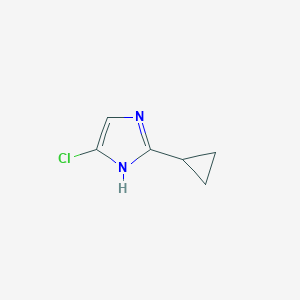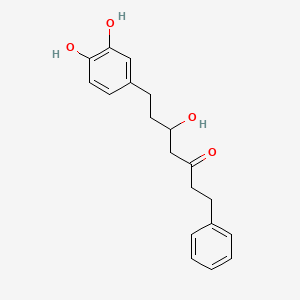
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one is a diarylheptanoid, a type of natural phenolic compound. This compound is known for its potential biological activities and is found in various plants. It has drawn significant interest due to its antioxidant, anti-inflammatory, and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one typically involves the condensation of appropriate phenolic precursors. One common method includes the use of aldol condensation reactions, where 3,4-dihydroxybenzaldehyde and acetophenone are reacted under basic conditions to form the desired diarylheptanoid structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions of the aldol condensation process to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Ethers, esters, and other substituted phenolic compounds.
Applications De Recherche Scientifique
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one has various scientific research applications:
Chemistry: Used as a model compound for studying phenolic chemistry and reaction mechanisms.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and potential anticancer activities.
Mécanisme D'action
The mechanism of action of 7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one involves its interaction with various molecular targets:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Curcumin: Another diarylheptanoid with similar antioxidant and anti-inflammatory properties.
Quercetin: A flavonoid with strong antioxidant activity.
Resveratrol: A stilbenoid known for its anti-inflammatory and anticancer properties.
Uniqueness
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one is unique due to its specific structure, which combines the properties of both phenolic and ketone functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and biological activities, making it a versatile compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C19H22O4 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one |
InChI |
InChI=1S/C19H22O4/c20-16(9-6-14-4-2-1-3-5-14)13-17(21)10-7-15-8-11-18(22)19(23)12-15/h1-5,8,11-12,17,21-23H,6-7,9-10,13H2 |
Clé InChI |
SYRQDRMPFUJWII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)CC(CCC2=CC(=C(C=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


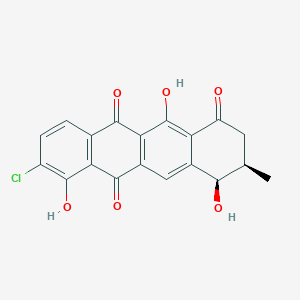
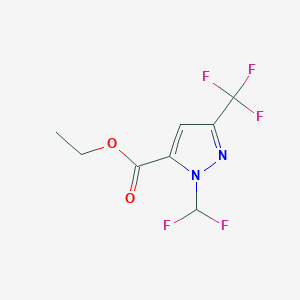
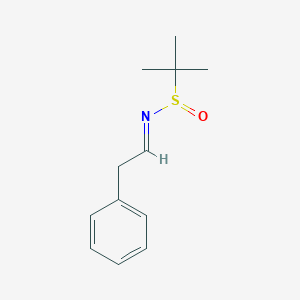
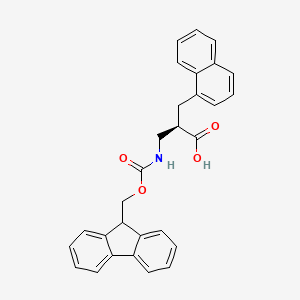

![5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12956655.png)
![tert-butyl 12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B12956661.png)

![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12956670.png)


